molecular formula C15H20BN3O2 B1341612 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-20-1

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B1341612
CAS No.: 864754-20-1
M. Wt: 285.15 g/mol
InChI Key: CYVKIEBMWMQHOR-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic IUPAC name 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine reflects its molecular architecture:

  • A pyridine ring substituted at the 4-position.
  • A pyrazole ring linked via a methyl group to the pyridine.
  • A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole.

Classification :

  • Organoboron compound : Contains a boron atom within a dioxaborolane ring.
  • Heterocyclic compound : Features both pyridine (6-membered) and pyrazole (5-membered) aromatic rings.
  • Boronic ester : The dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings.

Key Identifiers :

Property Value Source
CAS Number 864754-20-1
Molecular Formula C₁₅H₂₀BN₃O₂
Molecular Weight 285.15 g/mol
IUPAC Name 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine

Historical Context of Pyrazole-Boronate Chemistry

The development of pyrazole-boronate derivatives emerged alongside advancements in cross-coupling catalysis . Key milestones include:

  • 1979 : Akira Suzuki’s discovery of palladium-catalyzed couplings using boronic acids.
  • 2000s : Integration of **pin

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVKIEBMWMQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590086
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-20-1
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester
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Preparation Methods

Alkylation of Pyrazole Boronic Ester

One common method involves the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a chloromethylpyridine derivative under basic conditions.

  • Reagents and Conditions:

    • Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
    • Solvent: DMF.
    • Electrophile: (Chloromethyl)pyridine or (2-(chloromethoxy)ethyl)trimethylsilane for protected intermediates.
    • Temperature: Typically 0 °C to room temperature.
    • Reaction time: 1 to 16 hours depending on conditions.
  • Procedure Example:

    • Sodium hydride (60% dispersion in mineral oil) is added portionwise to a stirred solution of the pyrazole boronic ester in DMF under ice cooling.
    • After stirring for 1 hour at 0 °C and warming to room temperature, the chloromethylpyridine electrophile is added dropwise.
    • The reaction mixture is stirred for 15–16 hours at ambient temperature.
    • Workup involves dilution with ethyl acetate, washing with aqueous lithium chloride or brine, drying over sodium sulfate, and concentration under reduced pressure.
    • Purification is achieved by column chromatography to isolate the desired alkylated product.
  • Yields:

    • Yields reported range from 42% to 60% depending on the exact electrophile and conditions used.

Use of Protected Intermediates

In some syntheses, the pyrazole nitrogen is first alkylated with a protected group such as (2-(trimethylsilyl)ethoxy)methyl to improve selectivity and facilitate further functionalization.

  • The protected pyrazole boronic ester is prepared by reaction with sodium hydride and (2-(chloromethoxy)ethyl)trimethylsilane in DMF.
  • This intermediate can then be used in subsequent coupling reactions, such as Suzuki couplings, to introduce additional aromatic or heteroaromatic groups.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Alkylation with chloromethylpyridine NaH (60%), DMF, chloromethylpyridine DMF 0 °C to RT 15–16 h 42–60 Base-mediated nucleophilic substitution
Alkylation with protected group NaH, (2-(chloromethoxy)ethyl)trimethylsilane DMF 0 °C to RT 1 h + 15 h ~60 Protecting group for further reactions
Suzuki coupling Pd catalyst, Cs2CO3, dioxane/H2O, microwave heating Dioxane/H2O 110 °C 0.5 h 42 For further functionalization

Research Findings and Notes

  • The alkylation of the pyrazole boronic ester is generally efficient under mild basic conditions, with sodium hydride providing good deprotonation and nucleophilicity enhancement.
  • The use of DMF as solvent is critical due to its polar aprotic nature, which stabilizes charged intermediates and facilitates nucleophilic substitution.
  • Protecting groups such as trimethylsilyl ethoxy methyl improve the handling and selectivity of intermediates.
  • Suzuki coupling reactions are often employed in the broader synthetic schemes involving this compound class to diversify the aromatic substituents.
  • Purification is typically achieved by silica gel chromatography, with yields varying based on the electrophile and reaction conditions.
  • Mass spectrometry (ESI+) confirms the molecular ion peaks consistent with the expected molecular weight (~285 g/mol for the target compound).

Chemical Reactions Analysis

Types of Reactions

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

  • 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: 864754-22-3) Key Difference: The boronate-bearing pyrazole is linked to the pyridine’s 2-position instead of the 4-position. Reactivity differences in Suzuki reactions remain understudied but may influence coupling yields .

Aromatic Ring Variants

  • 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS: 1205683-41-5) Key Difference: Pyridine is replaced with benzonitrile. However, reduced solubility in polar solvents compared to pyridine derivatives may limit biological applications .

Heterocyclic Modifications

  • 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1471262-12-0) Key Difference: Pyrazole is fused with pyridine to form a pyrazolopyridine core. However, higher molecular weight (259.11 vs. 285.16) and reduced solubility (predicted logP: 2.1) may hinder pharmacokinetics .

Functionalized Derivatives

  • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (CAS: 1175708-03-8)
    • Key Difference : Pyridine is replaced with a piperidine ring.
    • Impact : The aliphatic amine introduces basicity (pKa ~10.5), enhancing water solubility and bioavailability. This modification is advantageous in CNS-targeting drugs but may reduce stability under acidic conditions .
  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 959585-44-5) Key Difference: A hydroxyl-containing side chain replaces pyridine. Impact: Increased hydrophilicity (logP: 1.3 vs. 2.8 for the parent compound) improves metabolic stability but may reduce membrane permeability .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Property/Application Reference
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine 864754-20-1 C₁₅H₂₀BN₃O₂ 285.16 Suzuki coupling intermediate for kinase inhibitors
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine 864754-22-3 C₁₅H₂₀BN₃O₂ 285.16 Positional isomer with altered electronic effects
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile 1205683-41-5 C₁₆H₁₈BN₃O₂ 295.15 Enhanced electrophilicity for coupling reactions
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine 1471262-12-0 C₁₃H₁₈BN₃O₂ 259.11 Fused-ring system for targeted kinase inhibition
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine 1175708-03-8 C₁₄H₂₄BN₃O₂ 277.17 Improved solubility for CNS drug candidates

Biological Activity

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a pyrazole moiety linked to a boron-containing dioxaborolane. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Molecular Formula

  • Molecular Formula : C15H20B N3O2
  • Molecular Weight : 281.14 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that boron-containing compounds often exhibit unique mechanisms due to their ability to form coordination complexes with biomolecules.

Inhibition Studies

Recent studies have shown that derivatives of the compound exhibit significant inhibitory activity against specific enzymes and pathways:

  • Tryptophan Hydroxylase (TPH1) Inhibition :
    • A related compound demonstrated an inhibition rate of 64% at 100 µM concentration against TPH1, indicating potential use in modulating serotonin levels in the brain .
  • Kinase Inhibition :
    • The compound's structural analogs have been evaluated for their kinase inhibition properties. For instance, studies have shown that modifications in the pyrazole ring can lead to enhanced inhibition profiles against kinases involved in cancer progression .

Case Study 1: Anticancer Activity

In a study assessing various boron-containing compounds for anticancer properties, it was found that the incorporation of the dioxaborolane moiety significantly enhanced cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Table 1: Biological Activity Summary

CompoundTargetInhibition (%)Concentration (µM)
This compoundTPH164%100
Analog AALK21 nM-
Analog Bc-MET5 nM-

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine, and how are reaction parameters optimized for yield?

  • Methodology : Common routes involve nucleophilic substitution or coupling reactions. For example, refluxing in ethanol for 2 hours with stoichiometric reagents (e.g., pyrazole derivatives and boronate esters) is effective, as described in heterocyclic synthesis protocols (). Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling). highlights the use of carboxylate intermediates to enhance yield .

Q. Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Methodology :

  • X-ray crystallography : Definitive structural confirmation, as demonstrated for a related pyrazolylmethylpyridine compound ().
  • HPLC : Purity ≥95% ( ).
  • NMR spectroscopy : 1H/13C NMR verifies functional groups and boronate integration ().
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Methodology : Follow protocols for boronate ester handling:

  • Avoid ignition sources (P210) and use inert atmospheres ( ).
  • Wear PPE (P201, P202) and ensure ventilation.
  • Emergency measures: P301 (ingestion) and P310 (contact poison center) ( ) .

Advanced Research Questions

Q. How can researchers mitigate the hydrolysis or instability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group during functionalization reactions?

  • Methodology :

  • Use anhydrous conditions and inert gas (N2/Ar) to prevent hydrolysis ().
  • Employ coupling agents (e.g., Suzuki-Miyaura catalysts) under controlled pH (ammonium acetate buffer, pH 6.5) to stabilize boronate esters ().
  • Monitor reaction progress via TLC or in-situ IR to minimize exposure to protic solvents .

Q. When conflicting data arises between spectroscopic characterization and computational modeling, how should researchers resolve these discrepancies?

  • Methodology :

  • Cross-validation : Use X-ray crystallography () for unambiguous structural confirmation.
  • Advanced NMR : 2D NMR (e.g., COSY, HSQC) clarifies connectivity ambiguities ( ).
  • Computational recalibration : Adjust density functional theory (DFT) models using empirical data from structural analogs ( ) .

Q. What methodologies are employed to assess the compound's reactivity in cross-coupling reactions, and how are competing side reactions suppressed?

  • Methodology :

  • Kinetic studies : Vary catalysts (e.g., Pd(0)/Pd(II)) and ligands to map reactivity ().
  • Side reaction suppression : Optimize stoichiometry (1:1 molar ratios in ) and use protecting groups (e.g., THP in ) for selective functionalization.
  • Real-time monitoring : TLC or in-situ IR tracks reaction progress () .

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